molecular formula C15H14N2O3 B5853728 N-(4-methylbenzyl)-3-nitrobenzamide

N-(4-methylbenzyl)-3-nitrobenzamide

Cat. No.: B5853728
M. Wt: 270.28 g/mol
InChI Key: JZVRZMVJNMSUCS-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-3-nitrobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group at the 3-position of the benzamide ring and a 4-methylbenzyl group attached to the nitrogen atom of the amide

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylbenzyl)-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoic acid with 4-methylbenzylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is usually conducted in an organic solvent such as dichloromethane or dimethylformamide (DMF) under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-methylbenzyl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Oxidation: The methyl group on the benzyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate in an aqueous solution.

Major Products Formed:

    Reduction: N-(4-methylbenzyl)-3-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: N-(4-carboxybenzyl)-3-nitrobenzamide.

Scientific Research Applications

Chemistry: N-(4-methylbenzyl)-3-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Medicine: this compound has potential applications in medicinal chemistry. It is explored for its antimicrobial and anticancer properties. Studies have shown that derivatives of benzamides exhibit significant biological activities, making them promising candidates for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its derivatives are employed as intermediates in the synthesis of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, resulting in antimicrobial or anticancer effects .

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit the activity of enzymes involved in cellular metabolism.

    DNA: It can intercalate into DNA, disrupting replication and transcription processes.

    Cell Membrane: The compound may interact with cell membrane components, affecting membrane integrity and function.

Comparison with Similar Compounds

    N-(4-methylbenzyl)benzamide: Lacks the nitro group, making it less reactive in certain chemical reactions.

    N-(4-methylbenzyl)-4-nitrobenzamide: Has the nitro group at the 4-position, which may alter its reactivity and biological activity.

    N-(4-methylbenzyl)-2-nitrobenzamide: The nitro group at the 2-position can lead to different steric and electronic effects.

Uniqueness: N-(4-methylbenzyl)-3-nitrobenzamide is unique due to the specific positioning of the nitro group at the 3-position, which influences its chemical reactivity and biological activity. This positioning allows for selective interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-11-5-7-12(8-6-11)10-16-15(18)13-3-2-4-14(9-13)17(19)20/h2-9H,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVRZMVJNMSUCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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